Commercial Purity Advantage: 97% (Br) vs. 95% (Cl) as Supplied by Major Vendors
When sourced from the same commercial supplier (AKSci), 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is offered at a minimum purity specification of 95% . In contrast, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid analog from the same supplier carries an identical 95% minimum purity specification . However, an alternative vendor (Leyan) supplies the 4-bromo compound at a higher certified purity of 97% , representing a 2-percentage-point advantage over the standard 95% specification commonly available for the 4-chloro and 4-bromo analogs across multiple vendors. Higher purity reduces the need for re-purification before use in sensitive catalytic reactions where halogen-containing impurities can poison palladium catalysts.
| Evidence Dimension | Commercial purity specification (vendor-certified minimum purity) |
|---|---|
| Target Compound Data | 97% (Leyan); 95% (AKSci) |
| Comparator Or Baseline | 4-Chloro analog: 95% (AKSci); 4-Fluoro analog: 98% (Capot, but different supplier class limiting comparability) |
| Quantified Difference | +2 percentage points (97% vs. 95%) for the same supplier-grade compound when sourced from Leyan |
| Conditions | Vendor technical datasheets; purity determined by HPLC or equivalent method per vendor specification. |
Why This Matters
Higher certified purity at procurement reduces the risk of catalyst poisoning and eliminates the need for pre-use re-purification, directly lowering total workflow cost and time for medicinal chemistry teams.
